4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid
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Overview
Description
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with a naphthalene backbone. This compound is characterized by the presence of hydroxy and methoxy groups attached to the naphthalene ring, along with a carboxylic acid functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the methylation of 4-hydroxy-2-naphthalenecarboxylic acid, followed by selective bromination and subsequent methoxylation. The reaction conditions often involve the use of reagents such as methyl iodide, bromine, and sodium methoxide under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: Formation of 4-keto-5,6,8-trimethoxy-2-naphthalenecarboxylic acid.
Reduction: Formation of 4-hydroxy-5,6,8-trimethoxy-2-naphthalenemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Uniqueness
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific positioning of the methoxy groups at the 5, 6, and 8 positions on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H14O6 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17) |
InChI Key |
LLAGSNVJKBUOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC |
Origin of Product |
United States |
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